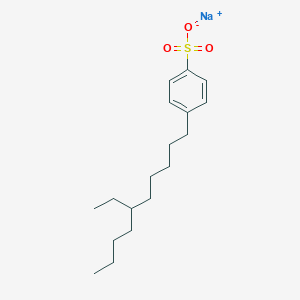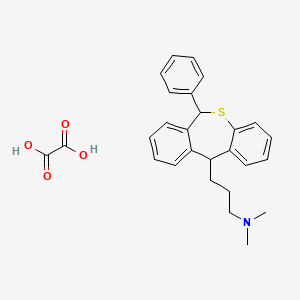
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- is a complex organic compound known for its unique structure and properties. This compound is part of a class of macrocyclic ligands that have significant applications in various fields of science and industry.
Métodos De Preparación
The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- involves multiple steps. The synthetic routes typically include the formation of the macrocyclic ring followed by the introduction of the purinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others under suitable conditions. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. .
Aplicaciones Científicas De Investigación
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is used in the development of new materials and catalysts for industrial processes
Mecanismo De Acción
The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to specific biological or chemical effects. The exact molecular targets and pathways depend on the specific application and the nature of the complex formed .
Comparación Con Compuestos Similares
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- can be compared with other similar macrocyclic compounds such as:
1,4,10-Trioxa-7,13-diazacyclopentadecane: Known for its ability to form stable complexes with metal ions.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic ligand with similar complex-forming properties.
1,7,10-Trioxa-4,13-diazacyclopentadecane:
Propiedades
Número CAS |
149246-39-9 |
|---|---|
Fórmula molecular |
C20H22Cl4N10O3 |
Peso molecular |
592.3 g/mol |
Nombre IUPAC |
7,13-bis(2,8-dichloro-7H-purin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C20H22Cl4N10O3/c21-17-25-11-13(27-17)29-19(23)31-15(11)33-1-5-35-6-2-34(4-8-37-10-9-36-7-3-33)16-12-14(28-18(22)26-12)30-20(24)32-16/h1-10H2,(H,25,27,29,31)(H,26,28,30,32) |
Clave InChI |
LYLDCKZGIIHHIX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN(CCOCCOCCN1C2=NC(=NC3=C2NC(=N3)Cl)Cl)C4=NC(=NC5=C4NC(=N5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



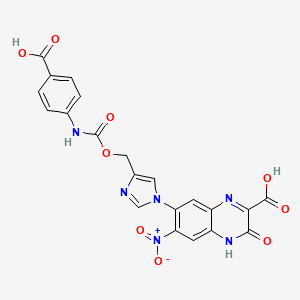
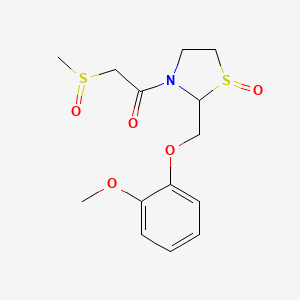
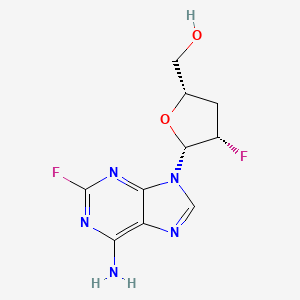
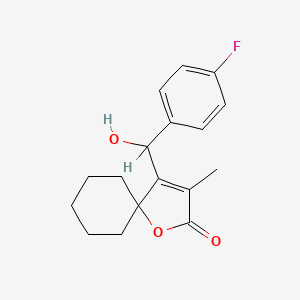
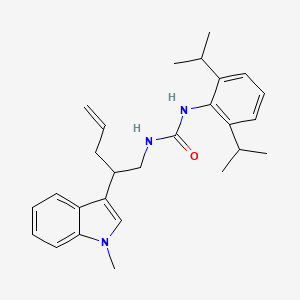
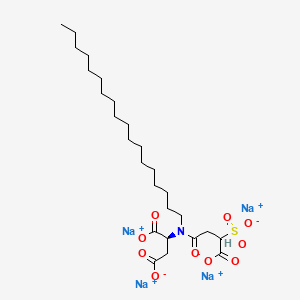


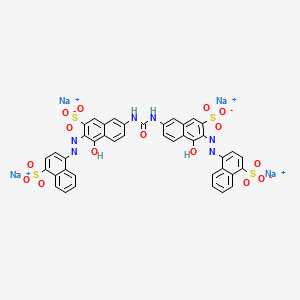
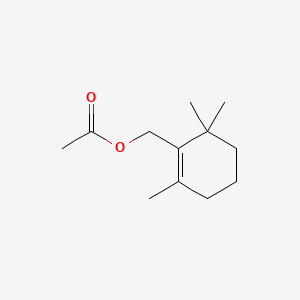
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
